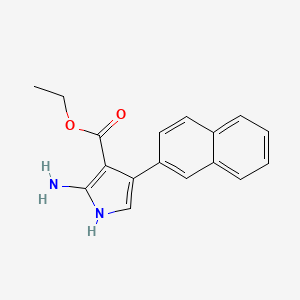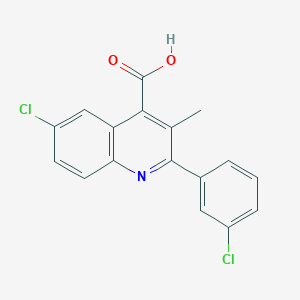![molecular formula C17H12N2O4 B1333084 3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid CAS No. 959575-06-5](/img/structure/B1333084.png)
3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid, is a derivative of 1H-pyrazole-3-carboxylic acid, which is a core structure in various research studies. This compound is related to a family of pyrazole derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and material science due to their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the functionalization of 1H-pyrazole-3-carboxylic acid or its acid chloride. For instance, the acid chloride derivative has been reacted with 2,3-diaminopyridine to yield corresponding carboxamides with good yields . Similarly, reactions with various hydroxylamines and carbazates have led to a range of N-substituted pyrazole carboxamides and carbohydrazides . These methods demonstrate the versatility of pyrazole derivatives in forming new compounds through functionalization at the carboxylic acid or acid chloride group.
Molecular Structure Analysis
The molecular structures of the synthesized pyrazole derivatives are typically confirmed using spectroscopic methods such as NMR, IR, and mass spectroscopy, as well as elemental analyses . X-ray diffraction methods have also been employed to determine the crystal structures of molecular adducts involving carboxylic acids, which often involve intra- and inter-molecular hydrogen-bonding interactions .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives is influenced by the presence of the carboxylic acid group, which can participate in various reactions. For example, the acid chloride of 1H-pyrazole-3-carboxylic acid can react with aminophenol derivatives to form N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . The reaction mechanisms have been studied theoretically to understand the interactions at the molecular level .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of functional groups such as carboxylic acids and amides influences properties like solubility, melting point, and the ability to form hydrogen bonds. These properties are crucial for the self-assembly of supramolecular structures and the formation of metal-containing complexes, as observed in the synthesis of carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study by Gadakh et al. (2010) explored the synthesis of fluorine-containing pyrazoles, including derivatives of 3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid. These compounds were evaluated for their antibacterial and antifungal activities. Some compounds showed promising antibacterial activities against various strains like Staphylococcus aureus and Escherichia coli, but their antifungal activity was limited (Gadakh et al., 2010).
Functionalization Reactions for Drug Development
Yıldırım and Kandemirli (2006) conducted experimental and theoretical studies on the functionalization reactions of pyrazole-3-carboxylic acid derivatives. They synthesized new compounds by reacting pyrazole acid chloride with aminophenols, which is crucial in developing various pharmaceutical agents (Yıldırım & Kandemirli, 2006).
Synthesis of Heterocyclic Compounds
Adnan, Hassan, and Thamer (2014) explored the synthesis of heterocyclic compounds involving pyrazole derivatives. They prepared various derivatives by reacting aminobenzaldehyde with salicylaldehyde, which resulted in compounds with potential applications in materials science and pharmacology (Adnan et al., 2014).
Synthesis of Antibacterial Compounds
Bildirici et al. (2007) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities. They found that certain derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Antioxidant Enzyme Mimics
Kupcewicz et al. (2012) investigated Cu(II) complexes with pyrazole-based ligands for their antioxidant properties. These complexes mimicked antioxidant enzymes and were capable of decreasing reactive oxygen species in cells, indicating potential applications in oxidative stress-related diseases (Kupcewicz et al., 2012).
Synthesis of Optical Nonlinear Materials
Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized by various spectroscopic methods. These compounds exhibited significant optical nonlinearity, suggesting potential applications in optical limiting and other photonics-related fields (Chandrakantha et al., 2013).
Eigenschaften
IUPAC Name |
3-[4-(2-hydroxybenzoyl)pyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-15-7-2-1-6-14(15)16(21)12-9-18-19(10-12)13-5-3-4-11(8-13)17(22)23/h1-10,20H,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEWBIDZCKEDRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=CC(=C3)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


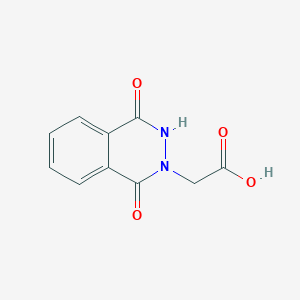
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)
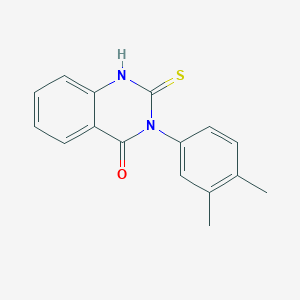






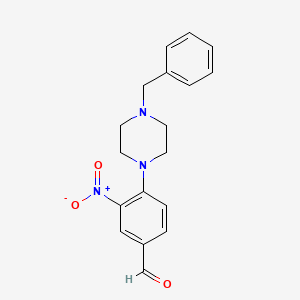
![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)
